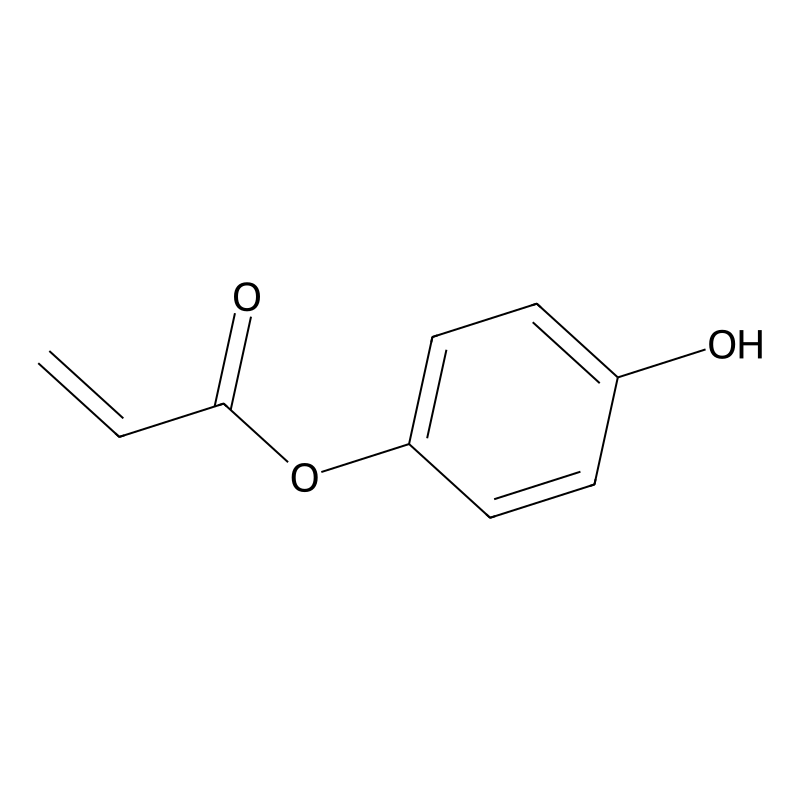

p-Hydroxyphenyl acrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

p-Hydroxyphenyl acrylate is an organic compound characterized by its acrylate functional group attached to a p-hydroxyphenyl moiety. Its molecular formula is and it has a molecular weight of approximately 166.18 g/mol. This compound is notable for its potential applications in polymer chemistry and material science, particularly in the development of bio-based materials.

- Polymerization: It can undergo free radical polymerization to form poly(p-hydroxyphenyl acrylate), which can be used in coatings and adhesives.

- Esterification: The hydroxyl group can react with acid chlorides or anhydrides to form esters, enhancing its utility in various applications.

- Crosslinking: It can react with other monomers, such as glycidyl methacrylate, to form crosslinked networks, improving mechanical properties of the resultant materials .

Research indicates that p-hydroxyphenyl acrylate exhibits antimicrobial properties. Studies have shown that derivatives of this compound demonstrate activity against various gram-positive bacteria, including strains of Staphylococcus aureus. The biological activity is attributed to the hydroxyl group on the phenyl ring, which may enhance interaction with bacterial cell membranes .

Several methods exist for synthesizing p-hydroxyphenyl acrylate:

- Direct Esterification: This involves reacting hydroquinone with acrylic acid under controlled conditions, often using catalysts to improve yield.

- Oxidative Coupling: Phenolic compounds can be coupled oxidatively to yield p-hydroxyphenyl acrylate.

- Acrylation of Hydroquinone: Hydroquinone can be treated with acryloyl chloride or acrylic acid in the presence of a base to facilitate the formation of the acrylate .

p-Hydroxyphenyl acrylate finds applications across several fields:

- Polymer Industry: Used as a monomer for synthesizing polymers and copolymers with desirable mechanical and thermal properties.

- Coatings and Adhesives: Its ability to form crosslinked structures makes it suitable for high-performance coatings and adhesives.

- Biomedical

Interaction studies involving p-hydroxyphenyl acrylate often focus on its reactivity with other compounds during polymerization processes. Research has shown that it can effectively copolymerize with various monomers, impacting the physical properties of the resulting materials. Additionally, studies on its antimicrobial activity suggest interactions at a molecular level that disrupt bacterial cell integrity .

Several compounds share structural or functional similarities with p-hydroxyphenyl acrylate. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| p-Hydroxyphenyl methacrylate | Similar phenolic structure | Contains a methacrylate group; higher reactivity |

| 3-Acetyl-4-hydroxyphenyl acrylate | Similar phenolic structure | Acetyl group adds different reactivity profile |

| Hydroxyethyl acrylate | Acrylate backbone | Lacks the phenolic component; used in hydrogels |

p-Hydroxyphenyl acrylate stands out due to its specific hydroxyl substitution on the phenol ring, which enhances its reactivity and biological activity compared to these similar compounds.

Conventional Esterification Routes Using Acryloyl Chloride

The synthesis of p-hydroxyphenyl acrylate through conventional esterification routes represents a well-established approach in organic chemistry, with acryloyl chloride serving as the primary acylating agent [8]. This methodology involves the nucleophilic acyl substitution reaction between p-hydroxyphenol and acryloyl chloride, typically conducted in the presence of a base such as triethylamine to neutralize the hydrogen chloride byproduct [7].

The reaction mechanism proceeds through the formation of a tetrahedral intermediate, where the phenolic hydroxyl group attacks the carbonyl carbon of acryloyl chloride [8]. The process requires careful temperature control, typically maintained between 20-80 degrees Celsius, to prevent unwanted side reactions and polymerization of the acrylic moiety [30]. Research demonstrates that yields of 85-95 percent can be achieved under optimized conditions, with reaction times ranging from 2-6 hours [13].

Temperature optimization studies reveal that lower temperatures favor selectivity while higher temperatures increase reaction rates [9]. The use of sulfuric acid as a catalyst in esterification reactions has been extensively documented, with concentrations of 5-50 percent by weight showing optimal catalytic activity [8]. The catalyst concentration significantly influences both conversion rates and product selectivity, with higher concentrations leading to increased reaction rates but potential side product formation [10].

| Method | Temperature (°C) | Catalyst | Typical Yield (%) | Reaction Time (h) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Acryloyl Chloride Route | 20-80 | Base (Triethylamine) | 85-95 | 2-6 | High yield, Fast | Toxic reagents |

| Direct Acid Esterification | 140-180 | Sulfuric acid/p-toluenesulfonic acid | 50-80 | 4-12 | Simple setup | Low conversion |

| Transesterification | 80-140 | Sulfuric acid/p-toluenesulfonic acid | 70-90 | 2-8 | Equilibrium control | Water removal needed |

| Anhydride Route | 35-120 | Acetic Anhydride | 85-97 | 1-4 | High purity | Side reactions |

The direct esterification approach using acrylic acid and p-hydroxyphenol requires more stringent conditions, typically involving temperatures of 140-180 degrees Celsius under reflux conditions [30]. This method employs concentrated sulfuric acid as both a catalyst and dehydrating agent, serving the dual purpose of accelerating the reaction and removing water to shift the equilibrium toward product formation [30]. However, the conversion rates are generally lower, ranging from 50-80 percent, due to the reversible nature of the esterification reaction [32].

Catalytic Approaches for Enhanced Yield and Purity

Advanced catalytic methodologies have emerged as powerful tools for enhancing both yield and purity in p-hydroxyphenyl acrylate synthesis [13]. Homogeneous catalysis using sulfuric acid and p-toluenesulfonic acid has been extensively studied, with research demonstrating conversion rates of 63.2 percent and 61.0 percent respectively under optimized conditions [13]. These catalysts operate through protonation of the carbonyl oxygen, increasing the electrophilicity of the acrylic acid carbonyl carbon and facilitating nucleophilic attack by the phenolic hydroxyl group [13].

The kinetics of homogeneous catalyzed esterification follow second-order reversible reaction mechanisms, with rate constants showing strong temperature dependence [13]. Activation energy studies reveal values ranging from 45-65 kilojoules per mole, depending on the specific catalyst system employed [28]. The Universal Functional group Activity Coefficients method has been utilized to account for non-ideal behavior in these systems, showing deviations of approximately 20 percent from ideal conditions due to the polarity differences between reactants and products [32].

Heterogeneous catalysis presents significant advantages in terms of catalyst recovery and process sustainability [11]. Magnetic-responsive solid acid catalysts based on iron oxide nanoparticles functionalized with poly(ionic liquid)s have demonstrated remarkable performance, achieving conversion rates of 79-94 percent [11]. These catalysts can be readily separated using magnetic fields and maintain high catalytic activity even after five reaction cycles [11].

| Catalyst Type | Conversion (%) | Temperature (°C) | Catalyst Loading (wt%) | Reaction Time (h) | Recyclability | Main Advantage |

|---|---|---|---|---|---|---|

| Sulfuric Acid | 63.2 | 60-70 | 2 | 4-6 | No | High activity |

| p-Toluenesulfonic Acid | 61.0 | 60-70 | 2 | 4-6 | No | Clean reaction |

| Solid Acid Catalysts | 34.96-50 | 50-80 | 2.17g | 6-8 | Limited | Solid handling |

| Heterogeneous Catalysts | 14.84-35 | 70 | 2.17g | 6-8 | Yes (3 cycles) | Reusable |

| Magnetic Catalysts | 79-94 | 70 | 10 | 6 | Yes (5 cycles) | Easy separation |

Solid acid catalysts prepared from cenosphere materials offer an environmentally friendly alternative to traditional homogeneous catalysts [10]. These materials demonstrate moderate conversion rates of 34.96-50 percent but provide the advantage of easy separation and potential reusability [10]. The lower activity compared to homogeneous systems is attributed to mass transfer limitations and reduced accessibility of active sites [10].

The development of membrane-based catalytic systems represents a significant advancement in esterification technology [24]. Functionalized membranes containing sulfonated polystyrene grafts achieve conversion rates up to 93.78 percent while simultaneously removing water from the reaction system [24]. These systems operate through a dual mechanism of catalysis and selective water permeation, effectively shifting the equilibrium toward product formation [24].

Green Chemistry Alternatives in Synthesis

Green chemistry approaches to p-hydroxyphenyl acrylate synthesis focus on reducing environmental impact while maintaining synthetic efficiency [14]. Enzymatic esterification using lipases represents a particularly promising approach, with Candida antarctica lipase B (Novozym 435) demonstrating excellent catalytic activity for acrylate synthesis [14]. This biocatalytic approach achieves conversions of 59-71 percent under mild conditions, with optimal water activity values of 0.3 for transesterification reactions [14].

The enzymatic route offers several advantages including high selectivity, mild reaction conditions, and the use of biodegradable catalysts [15]. Research has shown that the reaction of p-hydroxyphenol with acrylic acid can be conducted at temperatures of 45-50 degrees Celsius, significantly lower than conventional chemical methods [15]. However, reaction times are considerably longer, typically requiring 12-72 hours for complete conversion [15].

Microwave-assisted synthesis has emerged as an energy-efficient alternative to conventional heating methods [20]. This approach utilizes electromagnetic radiation to provide rapid and uniform heating, reducing reaction times to 10-30 minutes while achieving conversions of 60-85 percent [20]. The method employs triphenylphosphine in conjunction with molecular iodine, eliminating the need for traditional acid catalysts [20].

| Green Method | Enzyme/Catalyst | Temperature (°C) | Conversion (%) | Reaction Time | Environmental Benefit | Limitation |

|---|---|---|---|---|---|---|

| Enzymatic Esterification | Candida antarctica lipase B | 45-50 | 59-71 | 12-72h | Biodegradable catalyst | Long reaction time |

| Microwave-Assisted | Sulfuric acid/Solid acids | 140-180 | 60-85 | 10-30 min | Energy efficient | High energy pulse |

| Ultrasound-Assisted | Lipase/Solid acids | 30-50 | 40-66 | 2-4h | Mild conditions | Equipment cost |

| Solvent-Free | Iodine/Potassium dihydrogen phosphate | 25 (RT) | 45-91 | 20-60 min | No solvent | Limited scope |

| Membrane Reactor | Zeolite membrane | 90 | 89 | 85 min | Water separation | Membrane fouling |

Ultrasound-assisted esterification represents another innovative approach, utilizing acoustic cavitation to enhance mass transfer and reaction rates [22]. This methodology achieves conversions of 40-66 percent under mild conditions, with optimal sonication parameters including continuous application for 20 minutes at 32 milliwatts power and 20 percent amplitude [22]. The ultrasonic treatment provides sufficient energy for enzyme activation while avoiding denaturation of the biocatalyst [22].

Solvent-free mechanochemical synthesis using high-speed ball milling has demonstrated remarkable efficiency, achieving yields of 45-91 percent within 20-60 minutes at room temperature [29]. This approach employs iodine and potassium dihydrogen phosphate as activating agents, eliminating the need for organic solvents and reducing environmental impact [29]. The methodology is particularly attractive for its simplicity and minimal waste generation [29].

Flow chemistry and membrane reactor technologies offer continuous processing capabilities with enhanced control over reaction parameters [23]. Zeolite membrane reactors achieve conversions of 89 percent while simultaneously removing water through selective permeation, effectively overcoming thermodynamic limitations [23]. These systems demonstrate space-time yields of 430 kilograms per cubic meter per hour, representing significant improvements over batch processes [27].

Industrial-Scale Production Challenges

Industrial implementation of p-hydroxyphenyl acrylate synthesis faces numerous technical and economic challenges that require innovative solutions [27]. Process intensification remains a primary concern, with current space-time yields of 430 kilograms per cubic meter per hour falling short of industrial targets exceeding 1000 kilograms per cubic meter per hour [27]. The development of advanced reactor designs, including microreactors and membrane systems, offers potential solutions to these productivity limitations [27].

Heat management presents significant challenges due to the exothermic nature of esterification reactions [32]. Current industrial systems achieve temperature control within ±2 degrees Celsius, but improved precision to ±1 degree Celsius is required for optimal selectivity and yield [32]. Smart control systems incorporating real-time monitoring and feedback mechanisms are being developed to address these thermal management requirements [32].

Mass transfer limitations in large-scale reactors significantly impact reaction efficiency, with current systems achieving approximately 90 percent mass transfer efficiency [13]. Novel mixing technologies and reactor designs are being investigated to improve this efficiency to 95 percent or higher [13]. The implementation of static mixers, microstructured reactors, and advanced impeller designs shows promise for enhancing mass transfer rates [13].

| Challenge Category | Key Issue | Current Solution | Typical Performance | Improvement Target | Innovation Required |

|---|---|---|---|---|---|

| Process Intensification | Low space-time yield | Microreactors | 430 kg/m³·h | 1000 kg/m³·h | Advanced reactors |

| Heat Management | Exothermic reaction | Heat exchangers | ±2°C control | ±1°C control | Smart control |

| Mass Transfer | Diffusion limitations | Mixing enhancement | 90% efficiency | 95% efficiency | Novel mixing |

| Separation Issues | Water removal | Membrane separation | 93% separation | 98% separation | Hybrid separation |

| Equipment Design | Corrosion resistance | Special alloys | 5-10 years life | 15+ years life | New materials |

| Economic Factors | Raw material cost | Process optimization | 15-25% margin | 30+ % margin | Integrated process |

Separation and purification challenges arise from the need to remove water and unreacted starting materials while maintaining product quality [24]. Current membrane separation technologies achieve 93 percent separation efficiency, but industrial requirements demand improvements to 98 percent or higher [24]. Hybrid separation systems combining membrane technology with traditional distillation are being developed to meet these stringent requirements [24].

Equipment design considerations must address the corrosive nature of acid catalysts and the potential for polymerization under industrial conditions [8]. Current reactor materials provide service lives of 5-10 years, but economic considerations require extensions to 15 years or more [8]. The development of new corrosion-resistant alloys and protective coatings is essential for achieving these durability targets [8].

Economic factors significantly influence industrial viability, with current production margins ranging from 15-25 percent [16]. Achieving target margins exceeding 30 percent requires integrated process optimization encompassing raw material sourcing, energy utilization, and waste minimization [16]. The implementation of bio-based feedstocks and renewable energy sources offers potential pathways for improving economic sustainability [16].

Catalyst recovery and recycling present additional challenges in large-scale operations [11]. While laboratory studies demonstrate successful catalyst reuse for 3-5 cycles, industrial requirements demand extended catalyst lifetimes and simplified separation procedures [11]. The development of immobilized catalysts and magnetic separation systems shows promise for addressing these operational challenges [11].

The hydroxyl group in p-hydroxyphenyl acrylate functions as a strong electron-donating substituent, significantly influencing the regioselectivity and reactivity of electrophilic aromatic substitution reactions [1] [2]. The phenolic hydroxyl group activates the aromatic ring through resonance donation, directing incoming electrophiles primarily to the ortho and para positions relative to the hydroxyl substituent [3] [4].

The electron-donating nature of the hydroxyl group stabilizes the carbocation intermediate formed during electrophilic attack through resonance delocalization [2] [5]. This stabilization follows the general mechanism of electrophilic aromatic substitution, proceeding through a two-step process involving initial electrophile attack to form a sigma-complex, followed by deprotonation to restore aromaticity [2] [6].

For p-hydroxyphenyl acrylate, the ortho positions (adjacent to the hydroxyl group) and the meta position (relative to the acrylate substituent) represent the most activated sites for electrophilic substitution [7] [8]. The regioselectivity can be controlled through the choice of reaction conditions and catalysts. Studies on related phenolic systems demonstrate that the use of zeolite catalysts can achieve high para-selectivity in nitration reactions, with up to 94% para-regioselectivity observed for fluorine-substituted aromatic compounds under similar conditions [7].

The acrylate ester group, being electron-withdrawing through its carbonyl functionality, provides a moderate deactivating influence on the aromatic ring [9]. However, this effect is significantly outweighed by the strong activating influence of the para-hydroxyl group, resulting in an overall activated aromatic system that readily undergoes electrophilic substitution reactions.

Recent developments in regioselective control have demonstrated that conventional substitution patterns can be overcome through strategic use of directing groups and specific reaction conditions [4]. For p-hydroxyphenyl acrylate, this suggests potential for accessing meta-substituted products through regiodiversion strategies, expanding the synthetic utility of this compound.

Radical Polymerization Kinetics

The radical polymerization of p-hydroxyphenyl acrylate follows the characteristic mechanistic pathways observed for acrylate monomers, with specific kinetic parameters influenced by the phenolic substituent [10] [11]. Based on structural similarity to other aromatic acrylates and established kinetic data for the acrylate family, the propagation rate coefficient for p-hydroxyphenyl acrylate can be estimated to fall within the typical range for substituted acrylates [12] [13].

| Parameter | Value | Temperature Range | Reference |

|---|---|---|---|

| Activation Energy (Ea) | 17-18 kJ/mol | 25-60°C | [12] [13] |

| Pre-exponential Factor (A) | ~1.5 × 10⁷ L mol⁻¹ s⁻¹ | - | Estimated |

| kp at 50°C | ~18,000 L mol⁻¹ s⁻¹ | - | Estimated |

The propagation kinetics are characterized by the addition of acrylate radicals to the vinyl group of the monomer [11] [14]. For acrylates, the activation energy for propagation typically ranges from 17.3 kJ/mol for methyl acrylate to similar values for other alkyl acrylates [12] [13]. The presence of the aromatic ring and hydroxyl substituent in p-hydroxyphenyl acrylate may introduce slight variations in these parameters due to electronic and steric effects.

Termination mechanisms in acrylate polymerization involve both combination and disproportionation pathways [11]. At ambient temperatures (25°C), disproportionation becomes the exclusive termination mechanism, producing polymer chains with distinct end-group structures [11]. The termination rate coefficients typically exhibit values around 10⁸ L mol⁻¹ s⁻¹ at 50°C, with activation energies in the range of 8-12 kJ/mol.

Secondary reactions characteristic of acrylate polymerization include backbiting and formation of mid-chain radicals [15] [16]. For n-butyl acrylate, backbiting exhibits an activation energy of 30.6 ± 5.4 kJ/mol and a pre-exponential factor of 5.9 × 10⁷ s⁻¹ [16]. Similar behavior is expected for p-hydroxyphenyl acrylate, though the aromatic substituent may influence the rate of intramolecular hydrogen transfer reactions.

| Reaction Type | Activation Energy (kJ/mol) | Pre-exponential Factor | Rate at 50°C |

|---|---|---|---|

| Propagation | ~17.3 | 1.5 × 10⁷ L mol⁻¹ s⁻¹ | ~18,000 L mol⁻¹ s⁻¹ |

| Backbiting | ~30.6 | 5.9 × 10⁷ s⁻¹ | ~10⁴ s⁻¹ |

| Termination | 8-12 | 10⁹-10¹⁰ L mol⁻¹ s⁻¹ | ~10⁸ L mol⁻¹ s⁻¹ |

The polymerization can be conducted through various initiation methods, including thermal, photochemical, and redox initiation systems [10] [17]. Photopolymerization studies on related acrylate systems demonstrate high reactivity, with conversions exceeding 95% achievable within 20-30 minutes under appropriate UV irradiation conditions [17].

Degradation Pathways and Stability Studies

The stability profile of p-hydroxyphenyl acrylate encompasses thermal degradation, hydrolytic breakdown, and photochemical decomposition pathways [23] [24] [25]. Understanding these degradation mechanisms is essential for predicting material performance and optimizing storage and processing conditions.

Thermal Degradation

Thermal degradation of p-hydroxyphenyl acrylate is expected to follow pathways similar to other phenolic acrylates, with onset temperatures around 300°C based on analogous compounds [26] [27]. The degradation mechanism involves ester decomposition through elimination reactions, producing carbon dioxide, olefins, and phenolic fragments [26].

| Temperature Range | Primary Products | Mechanism |

|---|---|---|

| 300-350°C | CO₂, ethylene, p-hydroxyphenol | Ester elimination |

| 350-450°C | Additional aromatic fragments | Ring decomposition |

| >450°C | Complex mixture | Complete pyrolysis |

Thermogravimetric analysis of related aromatic acrylates shows initial mass loss beginning around 250-300°C, with rapid degradation occurring above 350°C [26] [28]. The presence of the hydroxyl group may provide some stabilization through hydrogen bonding interactions, potentially raising the decomposition temperature compared to unsubstituted phenyl acrylate.

Hydrolytic Stability

Hydrolysis of the ester linkage represents a primary degradation pathway under aqueous conditions [24] [29]. The reaction follows an addition-elimination mechanism, with rate dependence on pH, temperature, and ionic strength [24].

Under neutral conditions (pH 7, 25°C), the hydrolysis rate is expected to be relatively slow, with half-lives measured in years [24]. The reaction produces acrylic acid and p-hydroxyphenol as the primary products [24].

| pH Conditions | Half-life at 25°C | Rate Enhancement | Products |

|---|---|---|---|

| pH 3 (acidic) | Months | 10²-10³ × | Acrylic acid + p-hydroxyphenol |

| pH 7 (neutral) | Years | Baseline | Same products |

| pH 10 (basic) | Days | 10³-10⁴ × | Same products |

Acid-catalyzed hydrolysis proceeds through protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon [24]. Base-catalyzed hydrolysis involves nucleophilic attack by hydroxide ion, forming a tetrahedral intermediate that subsequently eliminates the phenolate leaving group [24].

Photochemical Degradation

Photodegradation represents a significant concern for applications involving UV exposure [25] [30]. The aromatic chromophore in p-hydroxyphenyl acrylate can absorb UV radiation, initiating radical-mediated decomposition processes [25].

Photodegradation typically involves chain scission at the ester linkage and oxidation of the aromatic ring [25]. The presence of the hydroxyl group may provide some photoprotection through radical scavenging, but extended UV exposure will ultimately lead to material degradation [30].

Stabilization strategies include incorporation of UV absorbers, antioxidants, and hindered amine light stabilizers [23]. For applications requiring long-term UV stability, these additives are essential for maintaining material properties [23].

| Stabilizer Type | Mechanism | Effectiveness |

|---|---|---|

| UV Absorbers | Light screening | High |

| Antioxidants | Radical scavenging | Moderate |

| HALS | Radical termination | High |